molecular formula C7H5FN2O3 B2852363 2-Fluoro-5-nitrobenzaldehyde oxime CAS No. 1309606-41-4

2-Fluoro-5-nitrobenzaldehyde oxime

Cat. No.: B2852363
CAS No.: 1309606-41-4
M. Wt: 184.12 g/mol
InChI Key: KLIBWMFALMLVHM-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzaldehyde oxime is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom and a nitro group on the benzaldehyde ring, along with an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitrobenzaldehyde oxime typically involves the reaction of 2-Fluoro-5-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitrobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-Fluoro-5-aminobenzaldehyde oxime.

    Substitution: Formation of various substituted benzaldehyde oximes depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-nitrobenzaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitrobenzaldehyde: The parent compound without the oxime group.

    2-Fluoro-5-aminobenzaldehyde oxime: The reduced form of 2-Fluoro-5-nitrobenzaldehyde oxime.

    2-Chloro-5-nitrobenzaldehyde oxime: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.

Properties

CAS No.

1309606-41-4

Molecular Formula

C7H5FN2O3

Molecular Weight

184.12 g/mol

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5FN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H

InChI Key

KLIBWMFALMLVHM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F

solubility

not available

Origin of Product

United States

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